2-N-[3-[(4-amino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
2-N-[3-[(4-amino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine. The compound’s structure features two triazine rings connected by a phenyl group, with amino groups attached to the triazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-[3-[(4-amino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with appropriate amines. The process can be carried out under various conditions, including conventional heating and microwave irradiation. For instance, the reaction of cyanuric chloride with 4-aminobenzoic acid derivatives can yield the desired triazine compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of microwave irradiation has been shown to improve reaction times and product purity, making it a viable option for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-N-[3-[(4-amino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Nucleophilic substitution: Replacement of chlorine atoms in cyanuric chloride with amino groups.
Oxidation and reduction: Potential modifications of the amino groups.
Condensation reactions: Formation of larger molecules through the reaction with other compounds.
Common Reagents and Conditions
Common reagents used in these reactions include cyanuric chloride, amines, and bases such as sodium carbonate. Reaction conditions can vary, with some reactions requiring elevated temperatures or microwave irradiation to proceed efficiently .
Major Products Formed
The major products formed from these reactions are typically substituted triazine derivatives, which can exhibit various biological activities, including antimicrobial and anticancer properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Applications in the production of herbicides and polymer photostabilizers.
Mechanism of Action
The mechanism of action of 2-N-[3-[(4-amino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Used clinically for its antitumor properties.
2-amino-4-morpholino-1,3,5-triazine: Known for its antitumor activity.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with biological activity.
Uniqueness
2-N-[3-[(4-amino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,5-triazine-2,4-diamine is unique due to its specific structure, which allows it to exhibit a range of biological activities.
Properties
IUPAC Name |
2-N-[3-[(4-amino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N10/c13-9-15-5-17-11(21-9)19-7-2-1-3-8(4-7)20-12-18-6-16-10(14)22-12/h1-6H,(H3,13,15,17,19,21)(H3,14,16,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWMKUHOKVGJEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=NC(=N2)N)NC3=NC=NC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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